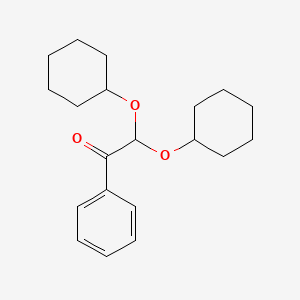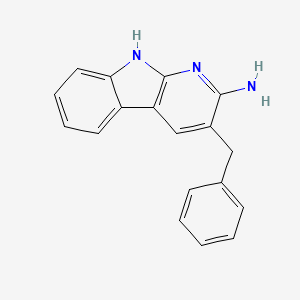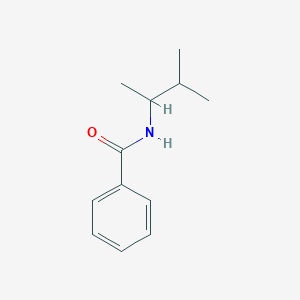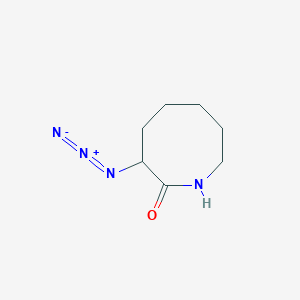
3-Azidohexahydro-2(1h)-azocinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidohexahydro-2(1h)-azocinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azido group (-N3) attached to a hexahydro-2(1h)-azocinone ring, making it a valuable subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of hexahydro-2(1h)-azocinone with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azido group replaces a leaving group on the azocinone ring.
Industrial Production Methods: Industrial production of 3-Azidohexahydro-2(1h)-azocinone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azidohexahydro-2(1h)-azocinone can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile (CH3CN) under mild heating conditions.
Major Products:
Oxidation: Nitro derivatives of hexahydro-2(1h)-azocinone.
Reduction: Amino derivatives of hexahydro-2(1h)-azocinone.
Substitution: Various substituted azocinone derivatives depending on the nature of the nucleophile.
Aplicaciones Científicas De Investigación
3-Azidohexahydro-2(1h)-azocinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Azidohexahydro-2(1h)-azocinone largely depends on its chemical reactivity. The azido group is known for its ability to participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity makes it useful in bioconjugation and drug development. The molecular targets and pathways involved would vary based on the specific application, such as targeting bacterial cell walls in antimicrobial studies or interacting with DNA in anticancer research .
Comparación Con Compuestos Similares
3-Azido-L-tyrosine: Another azido-containing compound used in biochemical studies.
3-Azido-3’-deoxythymidine: Known for its antiviral properties, particularly against HIV.
3-Azido-hexahydro-2H-furo[2,3-b]pyran-4-ol:
Uniqueness: 3-Azidohexahydro-2(1h)-azocinone stands out due to its unique azocinone ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other azido-containing compounds.
Propiedades
Número CAS |
81867-12-1 |
|---|---|
Fórmula molecular |
C7H12N4O |
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
3-azidoazocan-2-one |
InChI |
InChI=1S/C7H12N4O/c8-11-10-6-4-2-1-3-5-9-7(6)12/h6H,1-5H2,(H,9,12) |
Clave InChI |
XAJUMZWRGXACJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)NCC1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



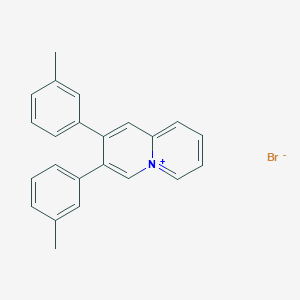
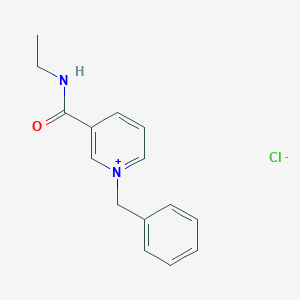
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
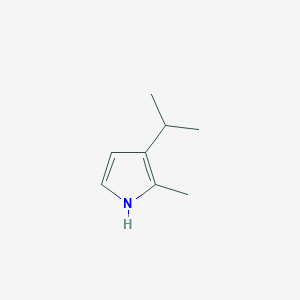

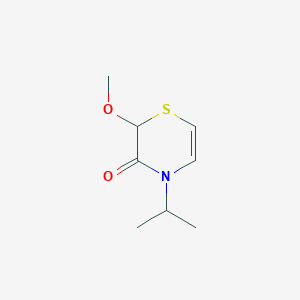
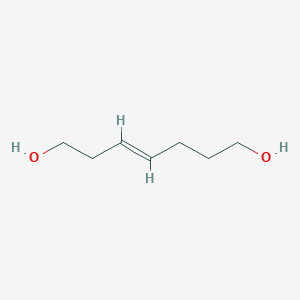
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
